molecular formula C9H10BrNO3 B182784 Methyl 4-amino-5-bromo-2-methoxybenzoate CAS No. 111049-68-4

Methyl 4-amino-5-bromo-2-methoxybenzoate

Cat. No. B182784
CAS RN: 111049-68-4
M. Wt: 260.08 g/mol
InChI Key: CUMRIXJSGJTGSE-UHFFFAOYSA-N
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Description

“Methyl 4-amino-5-bromo-2-methoxybenzoate” is a chemical compound with the CAS Number: 111049-68-4 . It has a molecular weight of 260.09 and its IUPAC name is methyl 4-amino-5-bromo-2-methoxybenzoate . It is used as an intermediate in the synthesis of Metoclopramide .


Molecular Structure Analysis

The InChI code for “Methyl 4-amino-5-bromo-2-methoxybenzoate” is 1S/C9H10BrNO3/c1-13-8-4-7 (11)6 (10)3-5 (8)9 (12)14-2/h3-4H,11H2,1-2H3 . This indicates the presence of a methoxy (-OCH3), a bromine (Br), and an amino (NH2) functional group in the molecule.


Physical And Chemical Properties Analysis

“Methyl 4-amino-5-bromo-2-methoxybenzoate” is a solid with a melting point of 152 - 154°C .

Scientific Research Applications

  • Synthesis of Pharmaceutical Intermediates

    Methyl 4-amino-5-bromo-2-methoxybenzoate is used in the synthesis of various pharmaceutical intermediates. For instance, it is used in the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, a medication used to treat schizophrenia (Wang Yu, 2008).

  • Photodynamic Therapy for Cancer Treatment

    Compounds structurally related to Methyl 4-amino-5-bromo-2-methoxybenzoate have been explored for their potential in photodynamic therapy, a treatment method for cancer. A study on zinc phthalocyanine substituted with bromophenol derivatives, similar in structure to Methyl 4-amino-5-bromo-2-methoxybenzoate, showed high singlet oxygen quantum yield, making them promising for photodynamic therapy (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

  • Antimicrobial Research

    Some research has explored the antimicrobial properties of derivatives of Methyl 4-amino-5-bromo-2-methoxybenzoate. In one study, novel 1,2,4-triazole derivatives synthesized from compounds structurally similar to Methyl 4-amino-5-bromo-2-methoxybenzoate exhibited both diuretic and antidiuretic effects, indicating potential biological activity (T. V. Kravchenko, 2018).

  • Development of Serotonin Receptor Ligands

    Research on benzoates derived from 4-amino-5-chloro-2-methoxybenzoic acid, a compound similar to Methyl 4-amino-5-bromo-2-methoxybenzoate, found them to be potent 5-HT4 receptor agonists. These compounds showed potential as pharmaceutical agents for gastrointestinal disorders (D. Yang et al., 1997).

  • Synthesis of Anti-Cancer Drugs

    Methyl 4-amino-5-bromo-2-methoxybenzoate and its derivatives are key intermediates in the synthesis of anti-cancer drugs that inhibit thymidylate synthase, a crucial enzyme in DNA synthesis (Cao Sheng-li, 2004).

  • Drug Metabolite Synthesis and Detection

    It has been used in synthesizing metabolites of drugs like metoclopramide for detecting their presence in human urine (V. Maurich, M. De Amici, & C. De Micheli, 1994).

Safety and Hazards

“Methyl 4-amino-5-bromo-2-methoxybenzoate” is classified under the GHS07 hazard class . The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding ingestion and inhalation, and not getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

methyl 4-amino-5-bromo-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMRIXJSGJTGSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377634
Record name methyl 4-amino-5-bromo-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821126
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl 4-amino-5-bromo-2-methoxybenzoate

CAS RN

111049-68-4
Record name methyl 4-amino-5-bromo-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An indole hydrazide can also be prepared by treating a solution of 2-methoxy-4-amino-benzoic acid methyl ester (xvii) in ethanol with N-bromosuccinamide to form 2-methoxy-4-amino-5-bromo-benzoic acid methyl ester (xviii) (see Scheme VIII). A solution of 2-methoxy-4-amino-5-bromo-benzoic acid methyl ester (xviii) in DMF is then reacted with trimethyl-prop-1-ynyl silane (xix) in the presence of with palladium acetate, Na2CO3, triphenylphosphine and tetrabutylaminium iodide to form 6-methoxy-3-methyl-2-trimethylsilanyl-1H-indole-5-carboxylic acid methyl ester (xx). Compound (xx) is then treated with an aqueous HCl solution to remove the trimethylsilanyl group and form 6-methoxy-3-methyl-1H-indole-5-carboxylic acid methyl ester (xxi). Compound (xxi) is treated with NaOH in a THF/H2O solution to convert the ester to a carboxylic acid. The carboxylic acid is then activated by treating it with oxalyl chloride in dichloromethane and a catalytic amount of DMF, then the activated carboxylic acid is converted to a hydrazide by treating it with hydrazine hydrate in dichloromethane to form 6-methoxy-3-methyl-1H-indole-5-carboxylic acid hydrazide (xxii). Hydrazide (xxii) can be used in the method of Scheme V or VI to form a compound of the invention
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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